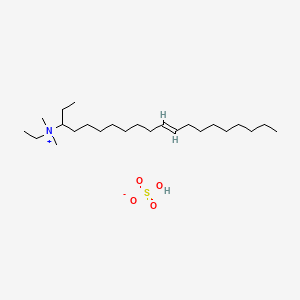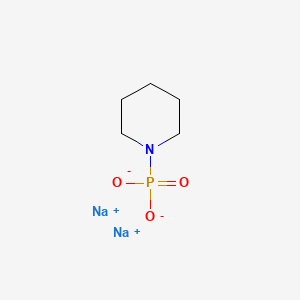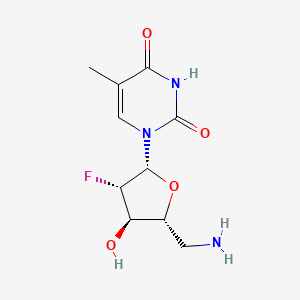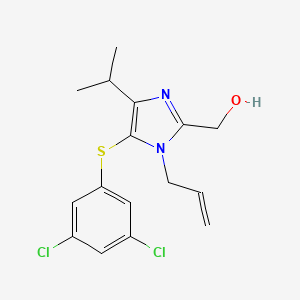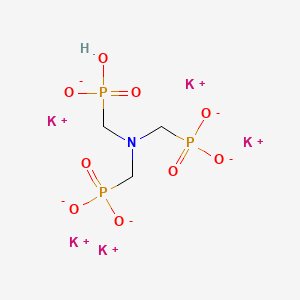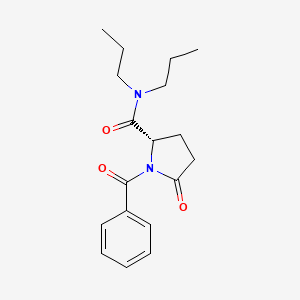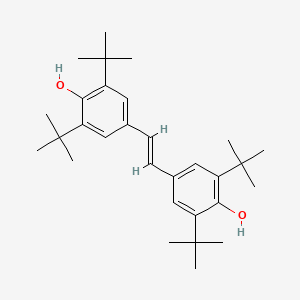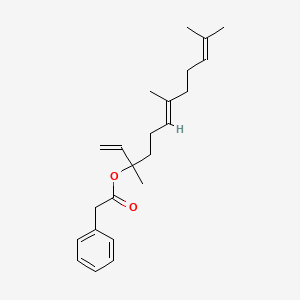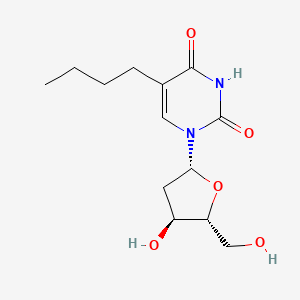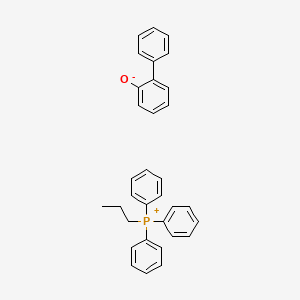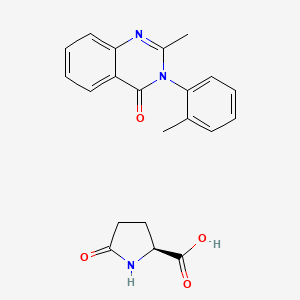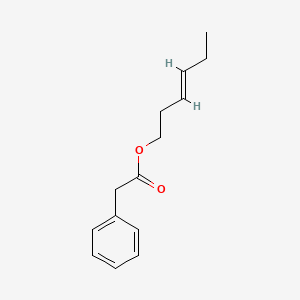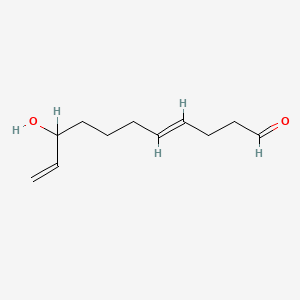
9-Hydroxyundeca-4,10-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxyundeca-4,10-dienal is an organic compound with the molecular formula C11H18O2. It contains a hydroxyl group and an aldehyde group, making it a versatile molecule in various chemical reactions. The compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group positioned at the ninth carbon atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyundeca-4,10-dienal can be achieved through several methods. One common approach involves the oxidation of 9-hydroxyundec-10-enal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under mild conditions to prevent over-oxidation and ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation of precursor compounds, leading to the formation of the target molecule.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxyundeca-4,10-dienal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation: Formation of 9-carboxyundeca-4,10-dienal.
Reduction: Formation of 9-hydroxyundecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Hydroxyundeca-4,10-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mécanisme D'action
The mechanism of action of 9-Hydroxyundeca-4,10-dienal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Hydroxydec-4,10-dienal
- 9-Hydroxyundec-4,10-dienal
- 9-Hydroxyundeca-4,9-dienal
Uniqueness
9-Hydroxyundeca-4,10-dienal is unique due to its specific arrangement of double bonds and functional groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
78951-27-6 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(4E)-9-hydroxyundeca-4,10-dienal |
InChI |
InChI=1S/C11H18O2/c1-2-11(13)9-7-5-3-4-6-8-10-12/h2-4,10-11,13H,1,5-9H2/b4-3+ |
Clé InChI |
XQKRBGPNSJDPRL-ONEGZZNKSA-N |
SMILES isomérique |
C=CC(CCC/C=C/CCC=O)O |
SMILES canonique |
C=CC(CCCC=CCCC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


